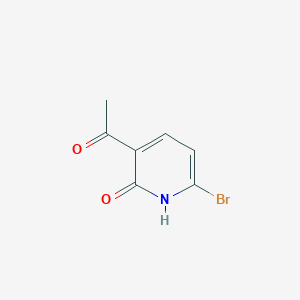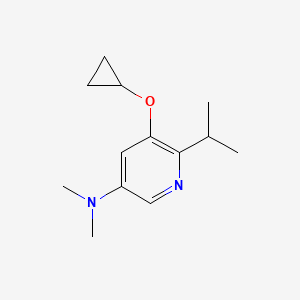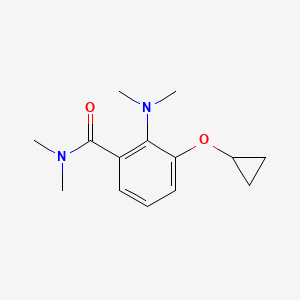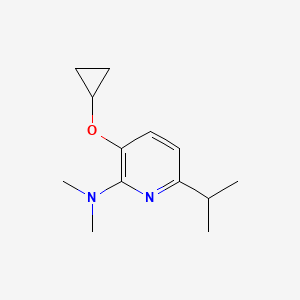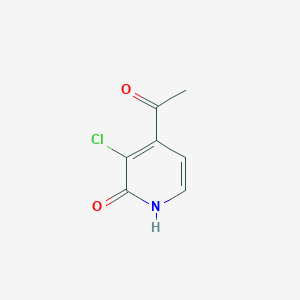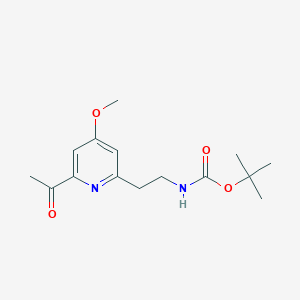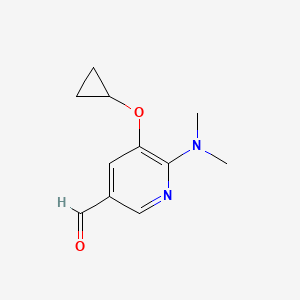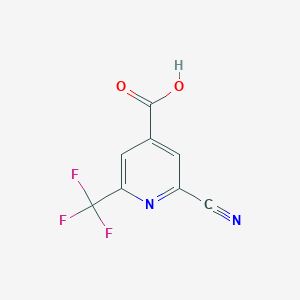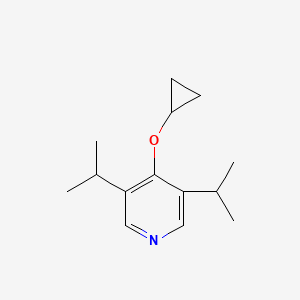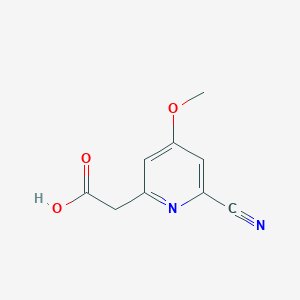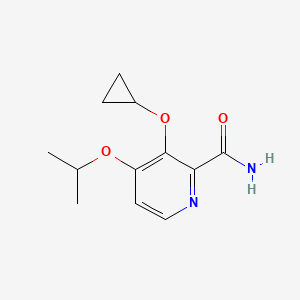
3-Cyclopropoxy-4-isopropoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-isopropoxypicolinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is a derivative of picolinamide, featuring cyclopropoxy and isopropoxy substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxypicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The initial step involves the preparation of the picolinamide core through the reaction of picolinic acid with ammonia or an amine under suitable conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the picolinamide core with cyclopropyl and isopropyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-4-isopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides with various functional groups.
科学的研究の応用
3-Cyclopropoxy-4-isopropoxypicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-isopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-4-isopropylpicolinamide: Similar in structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-4-methoxypicolinamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
3-Cyclopropoxy-4-isopropoxypicolinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the picolinamide core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-9-5-6-14-10(12(13)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChIキー |
KUTSPVBQQIADIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


